Cas no 2137689-04-2 (7-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,1,3-benzoxadiazol-4-amine)
7-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,1,3-benzoxadiazol-4-amine Chemical and Physical Properties
Names and Identifiers
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- 7-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,1,3-benzoxadiazol-4-amine
- EN300-1115562
- 2137689-04-2
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- Inchi: 1S/C10H9N5O3S/c1-19(16,17)6-4-12-15(5-6)8-3-2-7(11)9-10(8)14-18-13-9/h2-5H,11H2,1H3
- InChI Key: LIWRRWIGIIZINL-UHFFFAOYSA-N
- SMILES: S(C)(C1C=NN(C=1)C1=CC=C(C2C1=NON=2)N)(=O)=O
Computed Properties
- Exact Mass: 279.04261034g/mol
- Monoisotopic Mass: 279.04261034g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 439
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.3
- Topological Polar Surface Area: 125Ų
7-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,1,3-benzoxadiazol-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1115562-0.05g |
7-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,1,3-benzoxadiazol-4-amine |
2137689-04-2 | 95% | 0.05g |
$888.0 | 2023-10-27 | |
| Enamine | EN300-1115562-0.1g |
7-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,1,3-benzoxadiazol-4-amine |
2137689-04-2 | 95% | 0.1g |
$930.0 | 2023-10-27 | |
| Enamine | EN300-1115562-0.25g |
7-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,1,3-benzoxadiazol-4-amine |
2137689-04-2 | 95% | 0.25g |
$972.0 | 2023-10-27 | |
| Enamine | EN300-1115562-0.5g |
7-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,1,3-benzoxadiazol-4-amine |
2137689-04-2 | 95% | 0.5g |
$1014.0 | 2023-10-27 | |
| Enamine | EN300-1115562-1.0g |
7-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,1,3-benzoxadiazol-4-amine |
2137689-04-2 | 1g |
$1142.0 | 2023-06-09 | ||
| Enamine | EN300-1115562-2.5g |
7-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,1,3-benzoxadiazol-4-amine |
2137689-04-2 | 95% | 2.5g |
$2071.0 | 2023-10-27 | |
| Enamine | EN300-1115562-5.0g |
7-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,1,3-benzoxadiazol-4-amine |
2137689-04-2 | 5g |
$3313.0 | 2023-06-09 | ||
| Enamine | EN300-1115562-10.0g |
7-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,1,3-benzoxadiazol-4-amine |
2137689-04-2 | 10g |
$4914.0 | 2023-06-09 | ||
| Enamine | EN300-1115562-1g |
7-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,1,3-benzoxadiazol-4-amine |
2137689-04-2 | 95% | 1g |
$1057.0 | 2023-10-27 | |
| Enamine | EN300-1115562-5g |
7-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,1,3-benzoxadiazol-4-amine |
2137689-04-2 | 95% | 5g |
$3065.0 | 2023-10-27 |
7-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,1,3-benzoxadiazol-4-amine Related Literature
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
Additional information on 7-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,1,3-benzoxadiazol-4-amine
Recent Advances in the Study of 7-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,1,3-benzoxadiazol-4-amine (CAS: 2137689-04-2)
In recent years, the compound 7-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,1,3-benzoxadiazol-4-amine (CAS: 2137689-04-2) has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its benzoxadiazole core and methanesulfonyl-pyrazole moiety, has shown promising potential in various therapeutic applications, particularly in the development of novel kinase inhibitors and fluorescent probes for biological imaging.
A recent study published in the Journal of Medicinal Chemistry explored the inhibitory effects of this compound on a range of protein kinases, including those implicated in cancer and inflammatory diseases. The researchers employed a combination of in vitro enzymatic assays and molecular docking simulations to elucidate the binding interactions between the compound and its kinase targets. Their findings revealed a high selectivity profile, with particularly strong inhibition observed against the JAK2 and FLT3 kinases, both of which are critical targets in hematologic malignancies.
Another significant development comes from a 2023 study in ACS Chemical Biology, which investigated the compound's utility as a fluorescent probe for cellular imaging. The benzoxadiazole scaffold's inherent fluorescence properties, combined with the compound's ability to selectively accumulate in tumor cells, make it a promising candidate for real-time monitoring of drug distribution and tumor microenvironment dynamics. The study demonstrated excellent photostability and low cytotoxicity, further supporting its potential for clinical translation.
From a synthetic chemistry perspective, recent advances in the scalable production of this compound have been reported. A team at MIT developed a novel, three-step synthetic route that improves overall yield from 32% to 68% while reducing the use of hazardous reagents. This methodological breakthrough, published in Organic Process Research & Development, addresses previous challenges in the large-scale synthesis of this compound and could facilitate its broader application in drug discovery programs.
Ongoing clinical investigations are exploring the compound's potential as part of combination therapies. Preliminary results from Phase I/II trials in solid tumors show promising synergy with existing checkpoint inhibitors, particularly in enhancing T-cell infiltration and activation. These findings were recently presented at the American Association for Cancer Research annual meeting and are currently under peer review for publication.
In conclusion, 7-(4-methanesulfonyl-1H-pyrazol-1-yl)-2,1,3-benzoxadiazol-4-amine represents a versatile chemical scaffold with multiple applications in drug discovery and biological research. Its dual functionality as both a therapeutic agent and imaging probe, combined with recent improvements in synthetic accessibility, positions this compound as a valuable tool for future chemical biology investigations and potential clinical development.
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